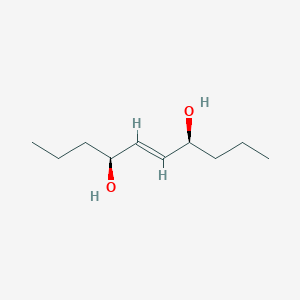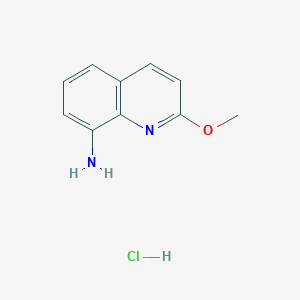
2-Methoxyquinolin-8-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyquinolin-8-amine hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methoxy group at the second position and an amino group at the eighth position on the quinoline ring, with the hydrochloride salt form enhancing its solubility in water. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyquinolin-8-amine hydrochloride typically involves the functionalization of the quinoline ring. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. These methods offer the advantage of milder reaction conditions and higher functional group tolerance .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyquinolin-8-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 7.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products:
Oxidation: Formation of nitrosoquinoline or nitroquinoline derivatives.
Reduction: Regeneration of the amino group.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-Methoxyquinolin-8-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as malaria and cancer.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 2-Methoxyquinolin-8-amine hydrochloride involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming complexes that exhibit biological activity. The compound’s ability to intercalate into DNA and disrupt its function is a key factor in its anticancer properties. Additionally, it can inhibit enzymes involved in critical biological pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
6-Methoxyquinoline: Studied for its potential as an antimalarial agent.
8-Aminoquinoline: Used as a precursor for the synthesis of various pharmaceuticals.
Uniqueness: 2-Methoxyquinolin-8-amine hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and amino groups enhance its solubility and facilitate its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
7461-13-4 |
|---|---|
Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-methoxyquinolin-8-amine;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9;/h2-6H,11H2,1H3;1H |
InChI Key |
SDDNVEBFCKUDBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC=C2N)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



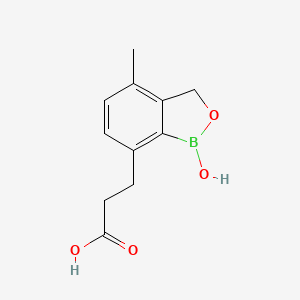
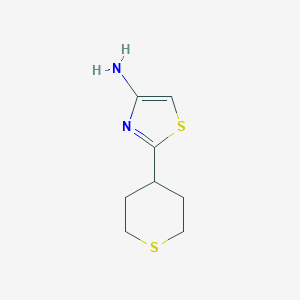
![10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13138243.png)
![1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138250.png)
![6-Iodobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13138254.png)

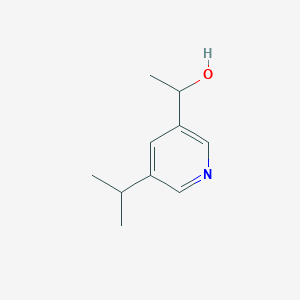
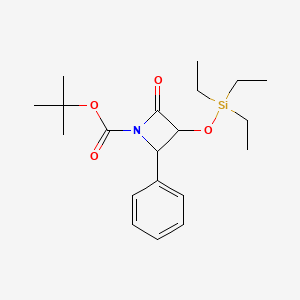
![[4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13138276.png)


